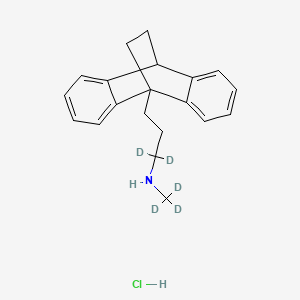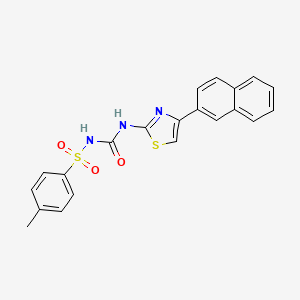
Anticancer agent 36
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Anticancer agent 36 is a promising compound in the field of oncology, known for its potent anticancer properties. This compound has garnered significant attention due to its ability to inhibit the proliferation of cancer cells and induce apoptosis, making it a valuable candidate for cancer therapy.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Anticancer agent 36 involves multiple steps, starting with the preparation of the core structure. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure is synthesized through a series of condensation reactions involving aromatic aldehydes and amines under controlled conditions.
Functional Group Modifications: The core structure undergoes various functional group modifications to enhance its anticancer properties
Final Purification: The final product is purified using techniques such as recrystallization and chromatography to obtain a high-purity compound.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and efficiency in production.
化学反应分析
Types of Reactions
Anticancer agent 36 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of quinones.
Reduction: Reduction reactions using sodium borohydride or lithium aluminum hydride convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions with halides or sulfonates introduce new functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Quinones and related derivatives.
Reduction: Alcohols and corresponding reduced forms.
Substitution: Various substituted derivatives with enhanced anticancer activity.
科学研究应用
Anticancer agent 36 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.
Biology: Investigated for its effects on cellular processes, including cell cycle regulation and apoptosis.
Medicine: Explored as a potential therapeutic agent for various types of cancer, including breast, lung, and colon cancer.
Industry: Utilized in the development of new anticancer drugs and formulations.
作用机制
The mechanism of action of Anticancer agent 36 involves multiple pathways:
Inhibition of Cell Proliferation: The compound inhibits key enzymes involved in DNA replication, leading to cell cycle arrest.
Induction of Apoptosis: It activates apoptotic pathways by increasing the levels of pro-apoptotic proteins and decreasing anti-apoptotic proteins.
Targeting Molecular Pathways: The compound targets specific molecular pathways such as the PI3K/Akt/mTOR pathway, leading to the inhibition of cancer cell growth and survival.
相似化合物的比较
Anticancer agent 36 is compared with other similar compounds to highlight its uniqueness:
Benzimidazole Derivatives: Similar to benzimidazole-based anticancer agents, this compound exhibits potent anticancer activity due to its structural similarity to nucleosides.
Piperazine Heterocycles: Piperazine-containing compounds also show significant anticancer properties, but this compound has a unique mechanism of action targeting specific molecular pathways.
Quinoline–Chalcone Hybrids: These hybrids demonstrate high anticancer activity, but this compound stands out due to its ability to induce apoptosis and cell cycle arrest at the G2/M phase.
属性
分子式 |
C21H17N3O3S2 |
|---|---|
分子量 |
423.5 g/mol |
IUPAC 名称 |
1-(4-methylphenyl)sulfonyl-3-(4-naphthalen-2-yl-1,3-thiazol-2-yl)urea |
InChI |
InChI=1S/C21H17N3O3S2/c1-14-6-10-18(11-7-14)29(26,27)24-20(25)23-21-22-19(13-28-21)17-9-8-15-4-2-3-5-16(15)12-17/h2-13H,1H3,(H2,22,23,24,25) |
InChI 键 |
LOPHKIBWIYDHOP-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC(=O)NC2=NC(=CS2)C3=CC4=CC=CC=C4C=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


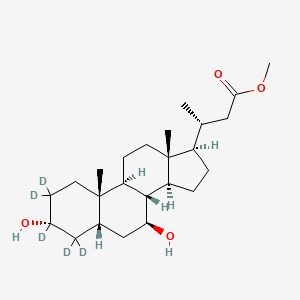
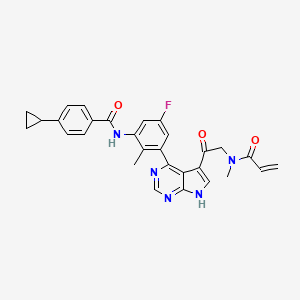

![[(2S,3R,4S,5S,6R)-6-[[(2R,3R,4R,5S,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl] (4aS,6aR,6aS,6bR,8aR,10S,12aR,14bS)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-3,5-dihydroxy-6-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12427092.png)


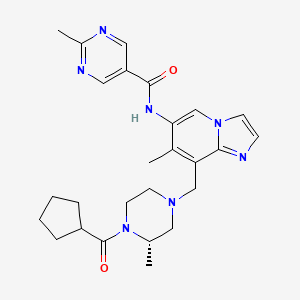
![3-[(2E)-3,7-Dimethylocta-2,6-dien-1-YL]-4-methoxybenzoic acid](/img/structure/B12427120.png)
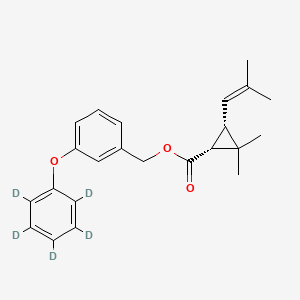

![(5Z,8Z,11Z,14Z)-N-[(2S)-1-hydroxy-3-(4-hydroxyphenyl)propan-2-yl]icosa-5,8,11,14-tetraenamide](/img/structure/B12427131.png)

